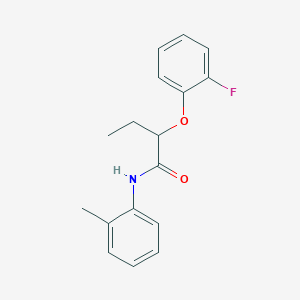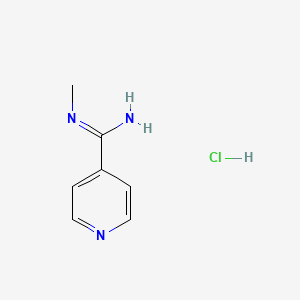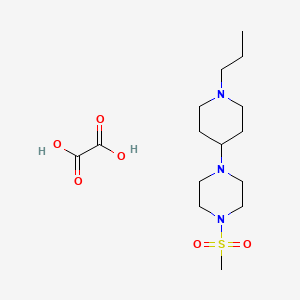
2-(2-fluorophenoxy)-N-(2-methylphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-fluorophenoxy)-N-(2-methylphenyl)butanamide, also known as fluorenol, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-(2-methylphenyl)butanamide is not fully understood. However, studies have suggested that it may induce apoptosis in cancer cells through the activation of caspases, which are enzymes that play a role in the process of programmed cell death. Additionally, it has been suggested that 2-(2-fluorophenoxy)-N-(2-methylphenyl)butanamide may inhibit the growth of fungi by disrupting the cell wall.
Biochemical and Physiological Effects:
Fluorenol has been found to have a range of biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells, inhibit the growth of fungi, and act as a fluorescent probe for the detection of metal ions. Additionally, it has been found to have antioxidant properties, making it a potential candidate for the development of antioxidant drugs.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-fluorophenoxy)-N-(2-methylphenyl)butanamide in lab experiments is its relatively simple synthesis method. Additionally, it has been found to have a range of potential applications, making it a versatile compound for scientific research. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.
Future Directions
There are several potential future directions for the study of 2-(2-fluorophenoxy)-N-(2-methylphenyl)butanamide. One area of interest is the development of anticancer drugs based on its apoptotic properties. Additionally, further research could be conducted to optimize its antifungal properties for use in the development of antifungal drugs. Finally, the use of 2-(2-fluorophenoxy)-N-(2-methylphenyl)butanamide as a fluorescent probe for the detection of metal ions could be further explored for potential applications in environmental monitoring and medical diagnostics.
Conclusion:
In conclusion, 2-(2-fluorophenoxy)-N-(2-methylphenyl)butanamide is a versatile chemical compound with potential applications in various fields. Its anticancer and antifungal properties, as well as its use as a fluorescent probe, make it a promising candidate for scientific research. While its mechanism of action is not fully understood, further research could lead to the development of new drugs and diagnostic tools.
Synthesis Methods
The synthesis of 2-(2-fluorophenoxy)-N-(2-methylphenyl)butanamide involves the reaction of 2-fluorophenol and 2-methylphenylisocyanate with butyric anhydride in the presence of a base. This reaction results in the formation of 2-(2-fluorophenoxy)-N-(2-methylphenyl)butanamide, which can be purified through recrystallization.
Scientific Research Applications
Fluorenol has been studied extensively for its potential applications in various fields. It has been found to have anticancer properties, with studies showing that it can induce apoptosis in cancer cells. Additionally, 2-(2-fluorophenoxy)-N-(2-methylphenyl)butanamide has been found to have antifungal properties, making it a potential candidate for the development of antifungal drugs. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-(2-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-3-15(21-16-11-7-5-9-13(16)18)17(20)19-14-10-6-4-8-12(14)2/h4-11,15H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZRFKJYPRWOTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1C)OC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-(2-methylphenyl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2,4-dichlorophenyl)-4-[(3-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B6125412.png)
![3-([(1-ethyl-2-pyrrolidinyl)methyl]{[1-(2-methoxyethyl)-4-piperidinyl]methyl}amino)-2,2-dimethyl-1-propanol](/img/structure/B6125427.png)
![1-[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]-N-(2-furylmethyl)methanamine](/img/structure/B6125441.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-{2-[2-(3-thienyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]ethyl}acetamide](/img/structure/B6125443.png)
![1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-2-methyl-4-phenylpiperazine](/img/structure/B6125444.png)
![2-(4-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-2-piperazinyl)ethanol](/img/structure/B6125469.png)
![1-benzyl-5-[(2-methoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6125481.png)
![ethyl 3-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B6125489.png)


![2-(1,3-benzodioxol-5-yl)-N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B6125498.png)
![3-(methyl{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}amino)-1-phenyl-1-propanol](/img/structure/B6125503.png)
![4-[2-(acetylamino)-3-(allylamino)-3-oxo-1-propen-1-yl]phenyl acetate](/img/structure/B6125508.png)